3-(aminomethyl)-N-methylbenzenesulfonamide chemical structure and properties
3-(aminomethyl)-N-methylbenzenesulfonamide chemical structure and properties
An In-Depth Technical Guide to 3-(aminomethyl)-N-methylbenzenesulfonamide: Structure, Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
3-(aminomethyl)-N-methylbenzenesulfonamide is a bifunctional organic compound featuring a primary aminomethyl group and an N-methylated sulfonamide moiety on a central benzene ring. This unique combination of a basic, nucleophilic amine and a hydrogen-bond-directing sulfonamide group makes it a highly valuable and versatile building block in medicinal chemistry. While not an end-drug itself, it serves as a foundational scaffold for the synthesis of more complex molecules targeting a range of biological pathways. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic protocol, and its current and potential applications in the field of drug discovery, intended for researchers and professionals in pharmaceutical development.
Introduction: The Significance of the Benzenesulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern pharmacology, having first revolutionized medicine as the basis for the first broadly effective antimicrobial "sulfa drugs"[1]. Since that discovery, the benzenesulfonamide core has been identified as a privileged scaffold—a molecular framework that is recurrently found in bioactive compounds. Its prevalence stems from its synthetic accessibility and its ability to act as a robust hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets like enzyme active sites[1][2].
Derivatives of this scaffold are found in drugs with a wide array of therapeutic applications, including antiviral, anticancer, and antidiabetic agents[1]. Recent research continues to explore novel benzenesulfonamide-based compounds as potent and selective inhibitors for contemporary drug targets, such as voltage-gated sodium channels for epilepsy treatment and sirtuin deacetylases (SIRT2) for neurodegenerative disorders[3][4].
Within this important class of molecules, 3-(aminomethyl)-N-methylbenzenesulfonamide (CAS No. 808761-43-5) emerges as a particularly strategic intermediate. Its structure provides two distinct points for chemical modification, allowing for the systematic development of compound libraries to explore structure-activity relationships (SAR) in drug discovery campaigns.
Chemical Identity and Physicochemical Properties
The structural identity and properties of a compound are fundamental to understanding its reactivity, handling, and potential biological role.
Chemical Structure
The molecule consists of a benzene ring substituted at the 1-position with an N-methylsulfonamide group and at the 3-position (meta) with an aminomethyl group.
Caption: Chemical structure of 3-(aminomethyl)-N-methylbenzenesulfonamide.
Core Properties
The following table summarizes the key identifiers and physical properties of the compound.
| Property | Value | Reference |
| CAS Number | 808761-43-5 | [5] |
| Molecular Formula | C8H12N2O2S | [5] |
| Molecular Weight | 200.26 g/mol | [5] |
| Boiling Point | 365.2 °C at 760 mmHg (Predicted) | [5] |
| Purity | Commercially available at ≥98% | [5] |
| Storage | Store in a dry, sealed container at room temperature. | [5] |
Predicted Spectroscopic Data
While specific experimental spectra are typically provided by the supplier, the expected spectroscopic characteristics can be predicted based on the molecule's structure. This is crucial for researchers to confirm the identity and purity of the compound after synthesis or upon receipt.
| Spectroscopy | Predicted Chemical Shift / Frequency | Structural Assignment and Rationale |
| ¹H NMR | ~7.4-7.8 ppm (m, 4H) | Aromatic protons on the benzene ring. The meta-substitution pattern results in a complex multiplet. |
| ~4.0 ppm (s, 2H) | Methylene protons (-CH₂-) of the aminomethyl group. | |
| ~2.6 ppm (s, 3H) | Methyl protons (-CH₃) attached to the sulfonamide nitrogen. | |
| ~2.0 ppm (br s, 2H) | Amine protons (-NH₂) of the aminomethyl group. Signal is often broad and may exchange with D₂O. | |
| ~5.0-6.0 ppm (br s, 1H) | Sulfonamide proton (-SO₂NH-). Signal can be broad and its position is solvent-dependent. | |
| ¹³C NMR | ~140-145 ppm | Quaternary aromatic carbons attached to the sulfonyl and aminomethyl-bearing carbons. |
| ~120-130 ppm | Aromatic CH carbons. | |
| ~45 ppm | Methylene carbon (-CH₂-) of the aminomethyl group. | |
| ~30 ppm | Methyl carbon (-CH₃) of the N-methyl group. | |
| IR (cm⁻¹) | 3300-3400 (two bands) | N-H stretching of the primary amine (-NH₂). |
| ~3250 | N-H stretching of the secondary sulfonamide (-SO₂NH-). | |
| ~1330 & ~1150 | Asymmetric and symmetric S=O stretching of the sulfonamide group, respectively. These are characteristic and strong absorptions. |
Synthesis and Purification Protocol
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available 3-cyanobenzenesulfonyl chloride.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Cyano-N-methylbenzenesulfonamide
-
Causality: This step forms the N-methylsulfonamide bond. The reaction between a sulfonyl chloride and an amine is a standard and highly efficient method. Pyridine is used as a base to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent inert solvent for this transformation. The reaction is started at 0°C to control the initial exothermic reaction.
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 3-cyanobenzenesulfonyl chloride (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.2 eq).
-
Add a solution of methylamine (1.1 eq, e.g., 2M in THF) dropwise over 15 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. This product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.
-
Step 2: Reduction of Nitrile to Primary Amine
-
Causality: This step converts the cyano group to the target aminomethyl group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Tetrahydrofuran (THF) is the preferred anhydrous solvent. A careful aqueous workup (quench) is required to neutralize the excess LiAlH₄ and aluminate salts.
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (2.0-2.5 eq) and anhydrous THF.
-
Cool the suspension to 0°C.
-
Dissolve the 3-cyano-N-methylbenzenesulfonamide intermediate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After addition, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, cool the reaction back to 0°C and carefully quench by the sequential, dropwise addition of H₂O (X mL), followed by 15% NaOH solution (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams. This is known as the Fieser workup.
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite, washing the filter cake with additional THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography, using a gradient of methanol in DCM, to afford the final, pure 3-(aminomethyl)-N-methylbenzenesulfonamide.
-
Applications in Medicinal Chemistry and Drug Development
The true value of 3-(aminomethyl)-N-methylbenzenesulfonamide lies in its role as a versatile chemical scaffold[8]. Its bifunctional nature allows for divergent synthesis, enabling the creation of large libraries of related compounds for screening.
A Bifunctional Scaffold for Library Synthesis
The aminomethyl group and the sulfonamide N-H provide two orthogonal handles for chemical modification.
-
The Aminomethyl Group: As a primary amine, it is nucleophilic and basic. It can be readily acylated to form amides, reductively aminated to form secondary or tertiary amines, or used in other C-N bond-forming reactions. The basicity allows for the formation of hydrochloride or other salts, which can improve the aqueous solubility and handling of final compounds[9].
-
The Sulfonamide N-H: The proton on the sulfonamide nitrogen is weakly acidic and can be deprotonated under suitable basic conditions, allowing for alkylation or arylation to create tertiary sulfonamides. This N-H group is also a critical hydrogen bond donor for molecular recognition at a target binding site.
Caption: Role as a bifunctional scaffold for divergent library synthesis.
Field-Proven Insights: Targeting Neurological and Oncological Pathways
While this specific intermediate is not the final active pharmaceutical ingredient (API), its core structure is highly relevant to several areas of active research.
-
SIRT2 Inhibition for Neuroprotection: Studies have focused on developing 3-(benzylsulfonamido)benzamides as potent and selective inhibitors of SIRT2, a target for neurodegenerative conditions like Huntington's disease[4]. Our title compound provides a perfect starting point, where the aminomethyl group can be used to install various benzyl groups, and the N-methyl could be varied to probe SAR at the sulfonamide. The core benzenesulfonamide structure is essential for binding to the enzyme's active site.
-
Ion Channel Modulation: Benzenesulfonamide compounds are being actively investigated as modulators of voltage-gated sodium channels (e.g., NaV1.6), which are implicated in epilepsy[3]. The aminomethyl group can be elaborated into more complex side chains designed to interact with specific residues within the channel pore, while the sulfonamide provides a key anchoring point.
Safety and Handling
As a laboratory chemical, 3-(aminomethyl)-N-methylbenzenesulfonamide should be handled with appropriate care. While specific data is limited, GHS classifications for structurally related compounds like N-methylbenzenesulfonamide provide a useful guide[10].
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation[10]. May also cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
-
Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials[5].
Conclusion
3-(aminomethyl)-N-methylbenzenesulfonamide represents more than just a chemical formula; it is a strategic tool for the modern medicinal chemist. Its structural design, featuring two distinct and reactive functional groups, provides an ideal platform for the rational design and synthesis of novel therapeutic agents. By leveraging the established biological importance of the benzenesulfonamide scaffold and the synthetic versatility of its aminomethyl handle, researchers are well-equipped to develop new generations of molecules targeting complex diseases. This guide has outlined its core properties, provided a reliable synthetic pathway, and contextualized its significance, offering a solid foundation for its application in advanced drug discovery programs.
References
-
PubChem. (n.d.). 3-(aminomethyl)-N-benzylbenzenesulfonamide. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(aminomethyl)-n-(2-methoxyethyl)benzene-1-sulfonamide. Retrieved from [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]
-
Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Aminomethyl)benzene-1-sulfonamide. Retrieved from [Link]
-
Supporting Information for "Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl chlorides and nitroarenes". (n.d.). Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(aminomethyl)benzenesulfonamide hydrochloride. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylbenzenesulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
-
Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
-
Kalin, J. H., et al. (2018). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry, 61(4), 1433-1453. Retrieved from [Link]
-
Wiley Online Library. (2025, March). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, 22(7), e202403434. Retrieved from [Link]
-
PharmaCompass. (n.d.). 3-amino-6-methyl-benzenesulfonamide. Retrieved from [Link]
-
Wang, Y. J., et al. (2009). Pharmacological characterization of ATPM... a novel mixed kappa-agonist and mu-agonist/-antagonist... Journal of Pharmacology and Experimental Therapeutics, 329(1), 306-313. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). 2.6.2 Nonclinical Summary - Pharmacology Written Summary. Retrieved from [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 4. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 808761-43-5 | 3-(Aminomethyl)-N-methylbenzenesulfonamide - Synblock [synblock.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
